5-[(2-Bromoethoxy)methyl]quinolin-8-ol
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Overview
Description
5-[(2-Bromoethoxy)methyl]quinolin-8-ol is a heterocyclic compound derived from 8-hydroxyquinoline. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a quinoline ring substituted with a bromoethoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromoethoxy)methyl]quinolin-8-ol involves the reaction of 8-hydroxyquinoline with 2-bromoethanol in the presence of a base, such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product with good yield and solubility in common organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromoethoxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Oxidized quinoline derivatives with different oxidation states.
Reduction Reactions: Reduced quinoline derivatives with partially or fully reduced rings.
Scientific Research Applications
5-[(2-Bromoethoxy)methyl]quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(2-Bromoethoxy)methyl]quinolin-8-ol involves its ability to form chemical bonds with metal ions, thereby inhibiting metal corrosion. The compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. This process is facilitated by the presence of the bromoethoxy group, which enhances the compound’s affinity for metal surfaces .
Comparison with Similar Compounds
Similar Compounds
5-[(3-Bromopropoxy)methyl]quinolin-8-ol: Another derivative of 8-hydroxyquinoline with a similar structure but a different alkoxy group.
8-Hydroxyquinoline: The parent compound from which 5-[(2-Bromoethoxy)methyl]quinolin-8-ol is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its efficacy as a corrosion inhibitor. The presence of the bromoethoxy group allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
CAS No. |
91844-22-3 |
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Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
5-(2-bromoethoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H12BrNO2/c13-5-7-16-8-9-3-4-11(15)12-10(9)2-1-6-14-12/h1-4,6,15H,5,7-8H2 |
InChI Key |
BBHKFUWMMXHGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)COCCBr |
Origin of Product |
United States |
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